3-Fluoro-5-methylphenylboronic acid pinacol ester
Overview
Description
3-Fluoro-5-methylphenylboronic acid pinacol ester is a chemical compound with the molecular formula C13H18BFO2 . It has a molecular weight of 236.09 . The compound is typically stored at temperatures between 2-8°C . It is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(3-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The InChI code is 1S/C13H18BFO2/c1-9-6-10(8-11(15)7-9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 236.09 .Scientific Research Applications
Synthesis and Functionalization
- Ni/Cu-Catalyzed Transformation : Ni/Cu-catalyzed transformation of fluoroarenes, like 3-Fluoro-5-methylphenylboronic acid pinacol ester, into arylboronic acid pinacol esters via C-F bond cleavage facilitates versatile derivatization and conversion into functionalized arenes (Niwa et al., 2015).
- Nickel-Catalyzed Borylation : A [Ni(IMes)2]-catalyzed transformation converts fluoroarenes into arylboronic acid pinacol esters, enabling the creation of various boronate esters from partially fluorinated arenes (Zhou et al., 2016).
Analytical Chemistry
- Fluoride Ion Sensing : Organoboron compounds, including arylboronic acid pinacol esters, are used as Lewis acid receptors for fluoride ions in polymeric membranes. This application is pivotal in developing advanced sensing materials (Jańczyk et al., 2012).
Material Science
- Phosphorescence in Solid State : Arylboronic esters like 3-Fluoro-5-methylphenylboronic acid pinacol ester exhibit unexpected phosphorescence in the solid state at room temperature. This discovery challenges the general notion about the requirements for phosphorescent organic molecules (Shoji et al., 2017).
Polymer Chemistry
- π-Conjugated Polymers : Arylboronic acid pinacol esters are used in the synthesis of high-molecular-weight π-conjugated polymers with boronate moieties. This process is significant for creating advanced materials for electronics and photonics (Nojima et al., 2016).
Environmental Concerns
- Susceptibility to Hydrolysis : Phenylboronic pinacol esters, similar to 3-Fluoro-5-methylphenylboronic acid pinacol ester, exhibit susceptibility to hydrolysis at physiological pH. This finding is crucial in considering these compounds for environmental or pharmacological applications (Achilli et al., 2013).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .
properties
IUPAC Name |
2-(3-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO2/c1-9-6-10(8-11(15)7-9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTYAXSJWWFJLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-methylphenylboronic acid pinacol ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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